molecular formula C16H17FN4O2S B12242141 4-[5-(Benzenesulfonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-5-fluoropyrimidine

4-[5-(Benzenesulfonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-5-fluoropyrimidine

Cat. No.: B12242141
M. Wt: 348.4 g/mol
InChI Key: IENIJGXTONEQHW-UHFFFAOYSA-N
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Description

4-[5-(Benzenesulfonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-5-fluoropyrimidine is a complex organic compound that features a unique combination of a benzenesulfonyl group, an octahydropyrrolo[3,4-c]pyrrole ring, and a fluoropyrimidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[5-(Benzenesulfonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-5-fluoropyrimidine typically involves multiple steps, starting with the formation of the octahydropyrrolo[3,4-c]pyrrole core. This can be achieved through cyclization reactions involving suitable precursors. The benzenesulfonyl group is then introduced via sulfonylation reactions, often using benzenesulfonyl chloride as the sulfonylating agent.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reaction conditions to streamline the process .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[5-(Benzenesulfonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-5-fluoropyrimidine is unique due to its combination of structural features, which confer distinct chemical and biological properties. The presence of both a benzenesulfonyl group and a fluoropyrimidine moiety in a single molecule allows for versatile interactions with various biological targets, making it a valuable compound for research and development .

Properties

Molecular Formula

C16H17FN4O2S

Molecular Weight

348.4 g/mol

IUPAC Name

5-(benzenesulfonyl)-2-(5-fluoropyrimidin-4-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole

InChI

InChI=1S/C16H17FN4O2S/c17-15-6-18-11-19-16(15)20-7-12-9-21(10-13(12)8-20)24(22,23)14-4-2-1-3-5-14/h1-6,11-13H,7-10H2

InChI Key

IENIJGXTONEQHW-UHFFFAOYSA-N

Canonical SMILES

C1C2CN(CC2CN1C3=NC=NC=C3F)S(=O)(=O)C4=CC=CC=C4

Origin of Product

United States

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